Ethyl 3-cyano-4-oxo-4H-1-benzopyran-6-carboxylate
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Overview
Description
Ethyl 3-cyano-4-oxo-4H-1-benzopyran-6-carboxylate is a chemical compound belonging to the benzopyran family. Benzopyrans are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a cyano group, an ester group, and a ketone group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-cyano-4-oxo-4H-1-benzopyran-6-carboxylate typically involves the condensation of 4-oxo-4H-1-benzopyran-3-carboxaldehyde with ethyl cyanoacetate in the presence of a base. The reaction is usually carried out in ethanol under reflux conditions . The Vilsmeier-Haack reaction is another method used, involving the reaction of 2-hydroxyacetophenone with dimethylformamide (DMF) and phosphorus oxychloride (POCl3) at low temperatures, followed by treatment with hydroxylamine hydrochloride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, would apply.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-cyano-4-oxo-4H-1-benzopyran-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine.
Substitution: The ester and cyano groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines and alcohols can react with the ester and cyano groups under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted benzopyran derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Ethyl 3-cyano-4-oxo-4H-1-benzopyran-6-carboxylate has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 3-cyano-4-oxo-4H-1-benzopyran-6-carboxylate involves its interaction with various molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites on enzymes and receptors. The benzopyran core can interact with hydrophobic pockets in proteins, modulating their activity. These interactions can lead to inhibition of enzyme activity or modulation of receptor function, contributing to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Cyanochromone: Similar in structure but lacks the ester group.
4-Oxo-4H-1-benzopyran-2-carboxylic acid: Similar core structure but different functional groups.
Benzopyran-4-one derivatives: These compounds share the benzopyran core but have different substituents
Uniqueness
Ethyl 3-cyano-4-oxo-4H-1-benzopyran-6-carboxylate is unique due to its combination of functional groups, which provide a versatile platform for chemical modifications. This makes it a valuable intermediate in the synthesis of a wide range of biologically active compounds.
Properties
CAS No. |
50743-39-0 |
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Molecular Formula |
C13H9NO4 |
Molecular Weight |
243.21 g/mol |
IUPAC Name |
ethyl 3-cyano-4-oxochromene-6-carboxylate |
InChI |
InChI=1S/C13H9NO4/c1-2-17-13(16)8-3-4-11-10(5-8)12(15)9(6-14)7-18-11/h3-5,7H,2H2,1H3 |
InChI Key |
HRIKRJRMQIBSTO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)OC=C(C2=O)C#N |
Origin of Product |
United States |
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